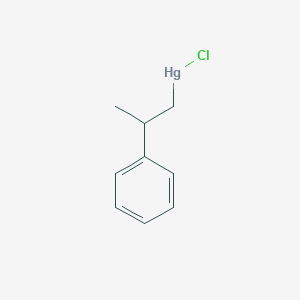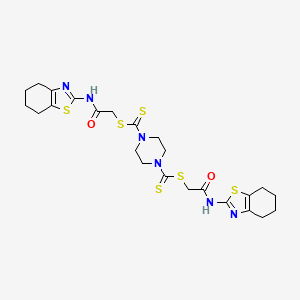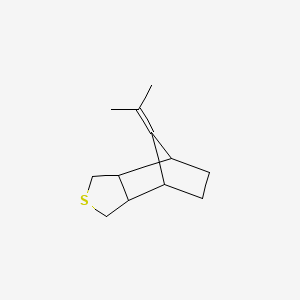
4,7-Methanobenzo(c)thiophene, octahydro-8-(1-methylethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- is a complex organic compound with the molecular formula C12H18S. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives have been extensively studied due to their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the thiophene ring. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学研究应用
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.
Benzothiophene: Contains a fused benzene and thiophene ring.
Dibenzothiophene: Consists of two benzene rings fused to a thiophene ring.
Uniqueness
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- is unique due to its specific structural features, which include the octahydro and methylethylidene groups
属性
CAS 编号 |
51510-26-0 |
|---|---|
分子式 |
C12H18S |
分子量 |
194.34 g/mol |
IUPAC 名称 |
10-propan-2-ylidene-4-thiatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H18S/c1-7(2)12-8-3-4-9(12)11-6-13-5-10(8)11/h8-11H,3-6H2,1-2H3 |
InChI 键 |
BDOXSAODBITTLT-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C2CCC1C3C2CSC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





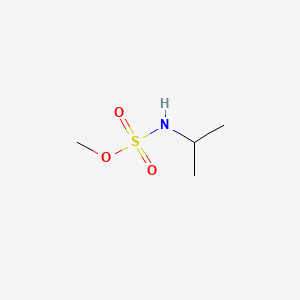
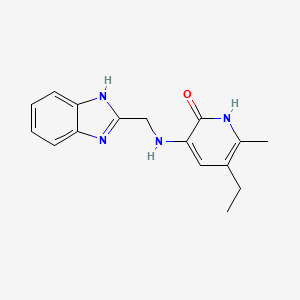
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)





![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)
